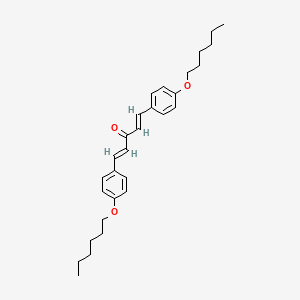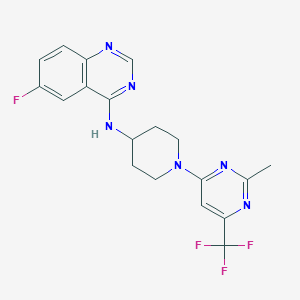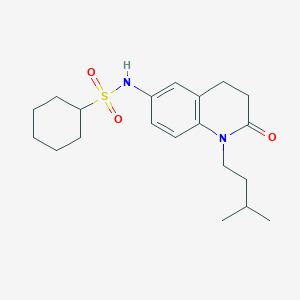
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one, also known as 1,5-BHP, is an organic compound that has been studied for its unique properties and potential applications in the scientific field. 1,5-BHP is a member of the pentadienyl family of compounds, and it is a non-aromatic, non-hydrocarbon compound. 1,5-BHP is of particular interest due to its unusual structure, which is composed of two hexyloxy groups attached to a pentadienyl group. 1,5-BHP has been studied for its potential applications in organic synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
1,4-pentadien-3-one derivatives have been utilized in polymer synthesis. For example, 1,4-pentadien-3-one-1-p-hydroxyphenyl-5-p-phenyl acrylate was synthesized and copolymerized with glycidyl methacrylate. These polymers were characterized using IR, NMR spectroscopic techniques, and their photocrosslinking properties and thermal stability were analyzed (Arun & Reddy, 2004).
Catalysis in Chemical Reactions
1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles, which act as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Antibacterial Activity
Research on 1,5-bis derivatives has shown potential as antibacterial agents. A study found that 1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one exhibited better antibacterial activity than traditional drugs like amoxicillin and cefadroxil in both in vitro and in silico evaluations (Purwanggana, Mumpuni, & Mulatsari, 2018).
Fluorescent and Colorimetric Properties
Certain 1,5-bis derivatives have been synthesized for their fluorescent and colorimetric properties. For instance, 1,5-bis(1-hydroxy-4-methoxphenyl)-1,4-pentadiene-3-one showed strong spectral sensitivity to pH changes, with potential applications in sensing technologies (Kun, 2011).
Bioreduction Studies
The chemoselective bioreduction of (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one using baker's yeast (Saccharomyces cerevisiae) has been explored, offering insights into environmentally friendly and efficient reduction methods in organic synthesis (Schaefer et al., 2013).
Propriétés
IUPAC Name |
(1E,4E)-1,5-bis(4-hexoxyphenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O3/c1-3-5-7-9-23-31-28-19-13-25(14-20-28)11-17-27(30)18-12-26-15-21-29(22-16-26)32-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3/b17-11+,18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDONQIWMPPPP-JYFOCSDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379371.png)


![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)

![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)
![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)
![1-[4-(3-Pyridin-4-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2379384.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)

